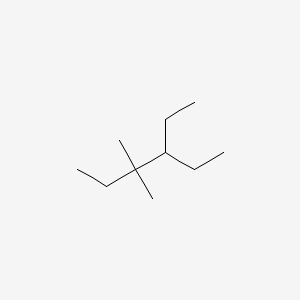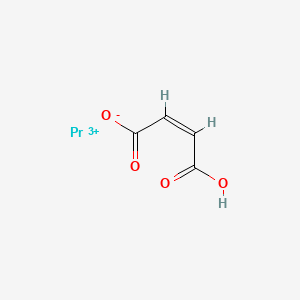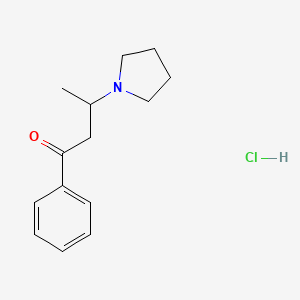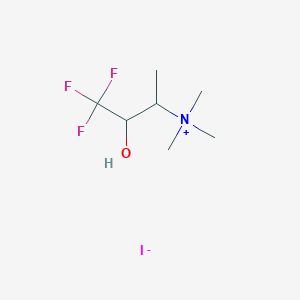
4,4,4-Trifluoro-3-hydroxy-N,N,N-trimethylbutan-2-aminium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 3673 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its involvement in several chemical reactions and its utility in research and industrial applications.
Análisis De Reacciones Químicas
NSC 3673 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Specific reducing agents and conditions are employed to achieve this transformation.
Substitution: NSC 3673 can undergo substitution reactions where one functional group is replaced by another. This is often facilitated by the use of specific catalysts and reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions with N-chlorosuccinimide can lead to the formation of chlorinated derivatives .
Aplicaciones Científicas De Investigación
NSC 3673 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, contributing to the development of new chemical compounds and materials.
Biology: NSC 3673 is involved in studies related to cellular processes and molecular biology. It is used to investigate the effects of specific chemical modifications on biological systems.
Medicine: The compound has potential applications in drug development and therapeutic research. It is studied for its effects on specific molecular targets and pathways.
Industry: NSC 3673 is utilized in industrial processes that require specific chemical transformations. Its unique properties make it valuable in the production of certain materials and chemicals.
Mecanismo De Acción
The mechanism of action of NSC 3673 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular sites on target molecules, leading to changes in their activity and function. This interaction can result in various biological and chemical outcomes, depending on the context in which the compound is used .
Comparación Con Compuestos Similares
NSC 3673 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
N-chlorosuccinimide (NCS): Known for its use in halogenation reactions.
Busulfan: An alkylating agent used in medical applications.
Various small-molecule inhibitors: Used in eukaryotic protein synthesis.
NSC 3673 stands out due to its specific chemical properties and the range of reactions it can undergo. Its versatility in different scientific and industrial applications makes it a valuable compound for research and development.
Propiedades
Número CAS |
5342-88-1 |
|---|---|
Fórmula molecular |
C7H15F3INO |
Peso molecular |
313.10 g/mol |
Nombre IUPAC |
trimethyl-(4,4,4-trifluoro-3-hydroxybutan-2-yl)azanium;iodide |
InChI |
InChI=1S/C7H15F3NO.HI/c1-5(11(2,3)4)6(12)7(8,9)10;/h5-6,12H,1-4H3;1H/q+1;/p-1 |
Clave InChI |
CWGKZNOVKPWUIE-UHFFFAOYSA-M |
SMILES canónico |
CC(C(C(F)(F)F)O)[N+](C)(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


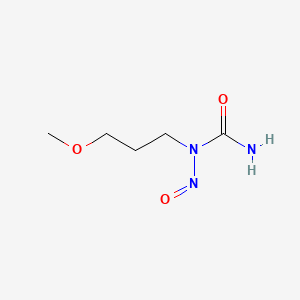

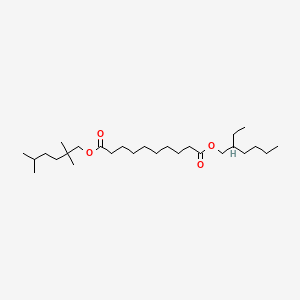
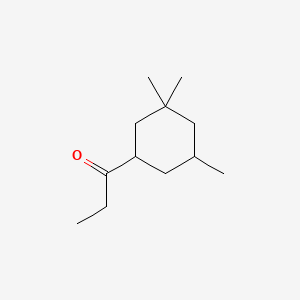

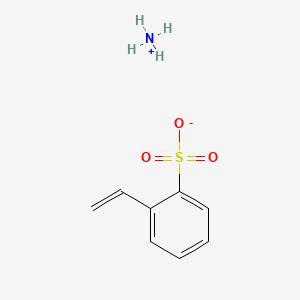

![3-Hydroxy-10-methoxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12648070.png)
